Arabinosylisocytosine

Description

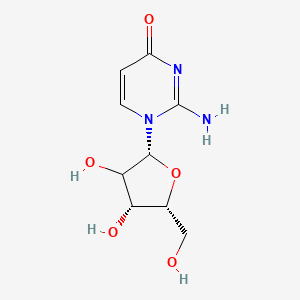

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

2-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |

InChI |

InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6+,7?,8-/m1/s1 |

InChI Key |

RGNOTKMIMZMNRX-JDNPWWSISA-N |

Isomeric SMILES |

C1=CN(C(=NC1=O)N)[C@H]2C([C@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Arabinosylcytosine (Ara-C): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinosylcytosine (Ara-C), also known as cytarabine, is a potent pyrimidine nucleoside analog that serves as a cornerstone in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML) and non-Hodgkin's lymphoma. Its efficacy lies in its ability to act as an antimetabolite, interfering with DNA synthesis and repair, ultimately leading to cell death in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the synthesis and characterization of arabinosylcytosine, offering detailed experimental protocols, comprehensive data summaries, and visual representations of key processes to aid researchers and professionals in the fields of medicinal chemistry and drug development.

Synthesis of Arabinosylcytosine

The synthesis of arabinosylcytosine can be achieved through both chemical and enzymatic approaches. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.

Chemical Synthesis

A common chemical synthesis route involves the reaction of L-arabinose with cyanamide to form an oxazoline intermediate, which is then cyclized with cyanoacetylene to yield the desired nucleoside.

-

Formation of 2-Amino-β-L-arabinofurano[1',2':4,5]-2-oxazoline:

-

Suspend L-arabinose (30.0 g, 0.2 mole) in methanol (100 ml).

-

Add cyanamide (16.8 g, 0.4 mole) and concentrated ammonium hydroxide (10 ml).

-

Stir the mixture in a stoppered flask at ambient temperature for 24 hours.

-

Cool the flask to 5°C.

-

Filter the resulting solid and wash with cold isopropanol.

-

The expected yield of the oxazoline intermediate is approximately 24.3 g (70%).

-

For analytical purposes, the sample can be recrystallized from aqueous ethanol.

-

-

Synthesis of 1-β-L-Arabinofuranosylcytosine Hydrochloride:

-

The oxazoline intermediate is reacted with cyanoacetylene to furnish a cyclonucleoside intermediate.

-

This intermediate is hydrolyzed in situ with ammonium hydroxide without isolation.

-

The final product, 1-β-L-arabinofuranosylcytosine hydrochloride, is then purified.

-

The crude product from chemical synthesis is typically purified by recrystallization. A common solvent for recrystallization is 50% ethanol[1]. Further purification can be achieved using column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient alternative for producing arabinosylcytosine. This method often utilizes nucleoside phosphorylases to catalyze the transfer of a glycosyl group from a donor to a nucleobase.

-

Enzyme and Substrate Preparation:

-

Prepare a reaction mixture containing a suitable arabinoside donor (e.g., arabinofuranosyluracil, Ara-U), cytosine, and a phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

The enzymes, uracil phosphorylase (UP) and purine nucleoside phosphorylase 1 (PNP1), are added to the mixture. These enzymes can be used in a soluble or immobilized form.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.

-

Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

-

-

Product Isolation and Purification:

-

Once the reaction reaches completion, terminate it by heating to denature the enzymes.

-

Remove the denatured protein by centrifugation.

-

The supernatant containing arabinosylcytosine can be further purified using chromatographic techniques.

-

A multi-enzyme cascade system can also be employed for the de novo synthesis of arabinosides from simpler starting materials like sucrose and a nucleobase[2].

Characterization of Arabinosylcytosine

A thorough characterization of synthesized arabinosylcytosine is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Experimental Workflow for Characterization

Spectroscopic and Crystallographic Data

The following tables summarize the key characterization data for arabinosylcytosine.

Table 1: NMR Spectroscopic Data for Arabinosylcytosine

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 7.70 (d, H-6), 6.06 (d, H-1'), 5.92 (d, H-5), 4.30-3.80 (m, H-2', H-3', H-4', H-5') |

| ¹³C NMR | 165.7 (C-4), 155.8 (C-2), 141.7 (C-6), 93.0 (C-5), 86.8 (C-1'), 80.1 (C-4'), 77.2 (C-2'), 75.2 (C-3'), 61.8 (C-5') |

Table 2: Mass Spectrometry Data for Arabinosylcytosine

| Technique | Parameter | Value |

| LC-ESI-QQ | Precursor Ion (m/z) | 242.1 ([M-H]⁻) |

| Major Fragment Ion (m/z) | 110.0 (Cytosine fragment) |

Table 3: FT-IR Spectroscopic Data for Arabinosylcytosine

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| O-H stretch | 3400 - 3200 |

| N-H stretch | 3300 - 3100 |

| C-H stretch | 2950 - 2850 |

| C=O stretch | ~1650 |

| C=C, C=N stretch | 1600 - 1450 |

| C-O stretch | 1150 - 1050 |

Table 4: X-ray Crystallography Data for an Arabino Nucleoside Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.787 |

| b (Å) | 15.050 |

| c (Å) | 8.661 |

| **β (°) ** | 73.0 |

Note: Data for l-β-D-Arabinofuranosyl-4-thiouracil Monohydrate, a related arabino nucleoside.

Mechanism of Action: Signaling Pathway

Arabinosylcytosine exerts its cytotoxic effects by targeting DNA synthesis. Upon entering the cell, it undergoes a series of phosphorylations to its active triphosphate form, Ara-CTP.

The key steps in the mechanism of action are:

-

Cellular Uptake: Arabinosylcytosine is transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT1).

-

Phosphorylation: Once inside the cell, it is sequentially phosphorylated by deoxycytidine kinase (dCK) to Ara-C monophosphate (Ara-CMP), then by UMP-CMP kinase to Ara-C diphosphate (Ara-CDP), and finally by nucleoside diphosphate kinase to the active arabinosylcytosine triphosphate (Ara-CTP).

-

Inhibition of DNA Polymerase: Ara-CTP is a competitive inhibitor of DNA polymerase, interfering with the synthesis of new DNA strands.

-

Incorporation into DNA: Ara-CTP can also be incorporated into the growing DNA chain. This incorporation leads to chain termination and the induction of apoptosis (programmed cell death).

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of arabinosylcytosine, a vital chemotherapeutic agent. The detailed experimental protocols for both chemical and enzymatic synthesis, along with the tabulated spectroscopic and crystallographic data, offer a valuable resource for researchers and drug development professionals. The visualization of the characterization workflow and the mechanism of action signaling pathway further enhances the understanding of this important molecule. A thorough grasp of these fundamental aspects is critical for the continued development and optimization of arabinosylcytosine-based therapies and for the discovery of novel nucleoside analogs with improved efficacy and reduced toxicity.

References

The Dawn of a New Era in Leukemia Therapy: An In-depth Technical Guide to the Early Discovery and Development of Cytarabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine, also known as cytosine arabinoside (ara-C), stands as a landmark achievement in the history of cancer chemotherapy. Its journey from a marine sponge to a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies is a testament to the convergence of natural product chemistry, innovative synthetic methods, and rigorous preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the seminal moments in the early discovery and development of cytarabine, with a focus on the core scientific principles and experimental methodologies that underpinned its success.

Discovery and Initial Synthesis

The story of cytarabine begins in the 1950s with the exploration of marine organisms for novel bioactive compounds.[1] The isolation of arabinose-containing nucleosides, spongothymidine and spongouridine, from the Caribbean sponge Cryptotheca crypta (now Tectitethya crypta) by Werner Bergmann and his colleagues was a pivotal discovery.[2] These compounds were unique because they contained arabinose sugar instead of the ribose or deoxyribose found in mammalian nucleic acids. This structural novelty sparked interest in their potential as anticancer agents, leading to the exploration of synthetic analogs.[3]

In 1959, Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley, successfully achieved the first chemical synthesis of cytarabine (1-β-D-arabinofuranosylcytosine).[3][4] This breakthrough made the compound readily available for extensive biological evaluation.

Preclinical Development: Unveiling the Anticancer Potential

The newly synthesized cytarabine underwent rigorous preclinical testing to evaluate its anticancer activity. These early studies were crucial in establishing its mechanism of action and demonstrating its efficacy in relevant cancer models.

In Vitro Studies

The primary method for in vitro anticancer drug screening in the 1960s involved assessing the cytotoxic effects of a compound on cancer cell lines in culture.[5][6]

Experimental Protocol: In Vitro Cytotoxicity Assay (Circa 1960s)

-

Cell Culture: Leukemic cell lines (e.g., L1210 murine leukemia cells) were maintained in a suitable liquid culture medium supplemented with serum and antibiotics.

-

Drug Preparation: Cytarabine was dissolved in a sterile solvent and diluted to various concentrations.

-

Treatment: A known number of cancer cells were seeded into culture tubes or plates. Different concentrations of cytarabine were then added to the cultures. A control group with no drug was also included.

-

Incubation: The treated and control cultures were incubated at 37°C for a specified period, typically 48-72 hours, to allow for cell growth and for the drug to exert its effect.

-

Assessment of Cell Viability: Cell viability was determined using methods such as:

-

Dye Exclusion: A vital stain like trypan blue was added to the cell suspension. Live cells with intact membranes exclude the dye, while dead cells take it up. The percentage of viable cells was determined by counting under a microscope.[7]

-

Cell Counting: The total number of cells in each culture was counted using a hemocytometer to determine the extent of cell proliferation or death.[7]

-

-

Data Analysis: The concentration of cytarabine that inhibited cell growth by 50% (IC50) was calculated to quantify its potency.

These early in vitro studies demonstrated that cytarabine was a potent inhibitor of leukemia cell proliferation.

Table 1: Representative IC50 Values of Cytarabine in Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Citation |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 90 | 96 | [8] |

| Jurkat | Acute Lymphoblastic Leukemia | 159.7 | 96 | [8] |

| HL-60 | Acute Promyelocytic Leukemia | Varies | 48 | [9] |

| Molm14 | Acute Myeloid Leukemia | 1228 | 48 | [10] |

| MV4-11 | Acute Myeloid Leukemia | 935 | 48 | [10] |

| THP1 | Acute Myeloid Leukemia | 1148 | 48 | [10] |

In Vivo Studies

Following the promising in vitro results, cytarabine was evaluated in animal models of leukemia to assess its in vivo efficacy and toxicity. Murine leukemia models, such as the L1210 and P388 transplantable leukemias in mice, were the standard at the time.[9]

Experimental Protocol: In Vivo Efficacy Study in a Murine Leukemia Model

-

Animal Model: A cohort of mice was inoculated with a known number of leukemia cells (e.g., L1210 cells) intraperitoneally or intravenously.

-

Treatment: The mice were randomly assigned to a control group (receiving a vehicle) or a treatment group (receiving cytarabine). Cytarabine was typically administered via intraperitoneal injection at various doses and schedules.

-

Monitoring: The animals were monitored daily for signs of illness and survival time. Body weight was also regularly recorded.

-

Endpoint: The primary endpoint was the increase in lifespan (ILS) of the treated mice compared to the control group. The median survival time of each group was calculated.

-

Data Analysis: The %ILS was calculated using the formula: ((Median survival time of treated group - Median survival time of control group) / Median survival time of control group) * 100.

These in vivo studies confirmed the potent antileukemic activity of cytarabine, showing a significant increase in the survival of treated animals.

Mechanism of Action: A Targeted Disruption of DNA Synthesis

A critical aspect of cytarabine's development was the elucidation of its mechanism of action. It was discovered to be a pyrimidine antagonist that specifically targets DNA synthesis.[3]

Metabolic Activation

Cytarabine is a prodrug that requires intracellular activation to exert its cytotoxic effects. This activation occurs through a series of phosphorylation steps catalyzed by specific kinases.

Inhibition of DNA Synthesis

The active metabolite, cytarabine triphosphate (ara-CTP), is a structural analog of deoxycytidine triphosphate (dCTP). Ara-CTP exerts its cytotoxic effects through a dual mechanism:

-

Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, a key enzyme responsible for DNA replication and repair.[11]

-

Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar moiety, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that prevents the further elongation of the DNA chain, leading to chain termination.[12]

This targeted disruption of DNA synthesis is particularly effective against rapidly dividing cells, such as cancer cells.

Clinical Development: From Bench to Bedside

Following the promising preclinical data, cytarabine entered clinical trials in the 1960s. These early trials were instrumental in establishing its efficacy in patients with acute leukemia and defining the optimal dosing and administration schedules.

Early Clinical Trials

The initial clinical studies focused on determining the safety and efficacy of cytarabine as a single agent in patients with refractory acute leukemia. These trials demonstrated that cytarabine could induce complete remissions in a significant proportion of patients, particularly those with AML.

Table 2: Summary of a Seminal Early Clinical Trial of Cytarabine in Acute Leukemia

| Parameter | Details |

| Study | A phase 1-2 study of clofarabine in combination with cytarabine (ara-C) in relapsed and refractory acute leukemias |

| Patient Population | 32 patients with relapsed or refractory acute leukemia (25 AML, 2 ALL), high-risk myelodysplastic syndrome (MDS), and blast-phase chronic myeloid leukemia (CML) |

| Treatment Regimen | Clofarabine plus cytarabine |

| Overall Response Rate | 38% (22% complete remission, 16% complete remission with incomplete platelet recovery) |

| Response in AML/MDS | 41% overall response rate (24% complete remission, 17% complete remission with incomplete platelet recovery) |

| Citation | [13] |

The Advent of Combination Chemotherapy: The "7+3" Regimen

A major breakthrough in the clinical use of cytarabine came with the development of combination chemotherapy regimens. In 1973, the "7+3" regimen, which combined a 7-day continuous infusion of cytarabine with a 3-day course of an anthracycline (daunorubicin), was introduced.[14] This combination proved to be significantly more effective than single-agent therapy and became the standard induction regimen for AML for decades.

Experimental Protocol: "7+3" Induction Regimen for Acute Myeloid Leukemia

-

Patient Selection: Patients newly diagnosed with AML who were eligible for intensive chemotherapy.

-

Treatment:

-

Cytarabine: Administered as a continuous intravenous infusion at a dose of 100-200 mg/m²/day for 7 consecutive days.

-

Daunorubicin: Administered as a short intravenous infusion at a dose of 45-60 mg/m²/day for the first 3 days of the cytarabine infusion.

-

-

Supportive Care: Patients received intensive supportive care, including blood product transfusions and prophylactic antibiotics, to manage the profound myelosuppression induced by the chemotherapy.

-

Response Assessment: A bone marrow aspirate and biopsy were performed around day 14 and again at the time of blood count recovery to assess for remission.

Table 3: Representative Outcomes of the "7+3" Regimen in a Clinical Trial for Previously Untreated Acute Myeloid Leukemia

| Parameter | Details |

| Study | A randomized phase III trial of cytarabine and daunorubicin hydrochloride or idarubicin and cytarabine with or without vorinostat in younger patients with previously untreated AML |

| Patient Arm | Standard dose cytarabine (100 mg/m²/day for 7 days) + daunorubicin hydrochloride (60 mg/m²/day for 3 days) |

| Number of Patients | Randomized to one of three treatment arms |

| Complete Remission (CR) / CR with Incomplete Platelet Recovery (CRi) | Data collected for comparison between arms |

| Event-Free Survival (EFS) | Primary objective of the study |

| Citation | [2] |

Conclusion

The early discovery and development of cytarabine represent a paradigm of successful drug development, from the identification of a lead compound in a natural source to its establishment as a life-saving therapy. The meticulous preclinical evaluation of its mechanism of action and the well-designed clinical trials that defined its optimal use have had a profound and lasting impact on the treatment of hematological malignancies. The story of cytarabine continues to inspire the search for novel anticancer agents and serves as a powerful reminder of the importance of fundamental scientific research in advancing clinical medicine.

References

- 1. Preclinical modeling of cytosine arabinoside response in Mll-Enl translocator mouse leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promegaconnections.com [promegaconnections.com]

- 10. A convenient synthesis of arabinosylcytosine (cytosine arabinoside) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Arabinosylcytosine Derivatives and Their Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arabinosylcytosine, also known as cytarabine (Ara-C), is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML). However, its clinical utility is hampered by a short plasma half-life, poor oral bioavailability, and the development of drug resistance. To overcome these limitations, a wide array of arabinosylcytosine derivatives and prodrugs have been synthesized and evaluated. This technical guide provides a comprehensive overview of these derivatives, focusing on their chemical modifications, structure-activity relationships, pharmacokinetic profiles, and the experimental methodologies used for their evaluation. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer nucleoside analogs.

Introduction to Arabinosylcytosine (Ara-C)

Cytarabine is a synthetic pyrimidine nucleoside analog of deoxycytidine. Its cytotoxic effects are exerted after intracellular activation to its triphosphate form, arabinosylcytosine triphosphate (Ara-CTP).[1] Ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and the induction of apoptosis in rapidly dividing cancer cells.[1][] The clinical efficacy of Ara-C is limited by two primary factors: its rapid deamination by cytidine deaminase (CDA) to the inactive metabolite, arabinosyluracil (Ara-U), and its hydrophilic nature, which restricts its passage across cell membranes and necessitates intravenous administration.[3][4] These challenges have spurred the development of numerous derivatives designed to improve its pharmacological properties.

Classification and Properties of Arabinosylcytosine Derivatives

The chemical modifications of Ara-C have primarily focused on three key positions: the N4-amino group of the cytosine base, and the 5'- and 2'-hydroxyl groups of the arabinose sugar moiety. These modifications aim to enhance lipophilicity, confer resistance to deamination, and improve oral bioavailability.

N4-Acyl Derivatives

Modification at the N4-position of the cytosine ring protects Ara-C from deamination by CDA.[5] These derivatives often exhibit increased lipophilicity, which can lead to improved cellular uptake and altered pharmacokinetic profiles.

-

N4-Behenoyl-1-β-D-arabinofuranosylcytosine (BH-AC; Enocitabine): This derivative has shown resistance to deamination.[6][7]

-

N4-Palmitoyl-Ara-C: This long-chain fatty acyl derivative is highly resistant to cytidine deaminase.[7]

-

Fatty Acyl Amino Acid Derivatives: A series of N4-derivatives of Ara-C, incorporating both fatty acids and amino acids, have been synthesized to enhance lipophilicity and bioavailability.[5]

5'-Ester Prodrugs

Esterification at the 5'-hydroxyl group of the arabinose sugar is a common strategy to create prodrugs with improved oral absorption. These esters are designed to be hydrolyzed in vivo to release the parent drug, Ara-C.

-

Cytarabine Ocfosfate (YNK01): A 5'-stearylphosphate derivative of Ara-C that can be administered orally.[1]

-

5'-Amino Acid Ester Prodrugs: Conjugation of amino acids to the 5'-position can leverage intestinal peptide transporters (like PepT1) to enhance oral bioavailability. The 5'-valyl ester of Ara-C, for instance, has demonstrated significantly increased oral bioavailability in preclinical models.[8]

-

Elacytarabine (CP-4055): A 5'-elaidic acid ester of Ara-C, this lipophilic derivative was designed to bypass resistance mechanisms related to reduced cellular uptake via nucleoside transporters.[9][10]

2'-Hydroxyl Modified Derivatives

While less common, modifications at the 2'-hydroxyl group have also been explored to alter the properties of Ara-C.

-

2',5'-Disubstituted Fatty Acyl Derivatives: For example, the 2',5'-dimyristoyl derivative of cytarabine has shown significant growth inhibition in leukemia cell lines.[11]

Cyclocytidine (Ancitabine)

Cyclocytidine is an anhydride analog of Ara-C where an ether linkage is formed between the C-2 of the cytosine ring and the C-2' of the sugar.[3][12] It acts as a prodrug, slowly hydrolyzing to release Ara-C in vivo, thereby providing a sustained-release effect.[3][13]

Quantitative Data on Derivative Properties

The following tables summarize key quantitative data for Ara-C and its derivatives from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of Arabinosylcytosine and its Derivatives

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Arabinosylcytosine (Ara-C) | H9 (lymphoid) | 0.0058 | [14][15] |

| H9-araC (Ara-C resistant) | 3.5 | [14][15] | |

| L5178Y (leukemia) | 0.041 (as µg/ml) | [13] | |

| Cyclocytidine | L5178Y (leukemia) | 0.041 (as µg/ml) | [13] |

| 2',5'-Dimyristoyl-cytarabine | CCRF-CEM (leukemia) | ~1 (76% inhibition) | [11][16] |

Table 2: Pharmacokinetic Parameters of Arabinosylcytosine and its Derivatives

| Compound | Species | Route | Dose | Cmax | t½ (half-life) | Oral Bioavailability (%) | Reference(s) |

| Arabinosylcytosine (Ara-C) | Human | IV | 100 mg/m² | - | 2-3 hours | <20 | [1][17] |

| Rat | Oral | 30 mg/kg | - | - | 21.8 | [8] | |

| Cytarabine Ocfosfate | Human | Oral | 500 mg/m² | 322 µg/L | 32 hours | - | [1] |

| 5'-Valyl-cytarabine | Rat | Oral | 30 mg/kg | - | - | 60.0 | [8] |

| Elacytarabine (CP-4055) | Human | IV | 2000 mg/m²/d | - | - | - | [18] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[19][20][21][22][23]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[21][22] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment and recovery.[23]

-

Drug Treatment: Prepare serial dilutions of the arabinosylcytosine derivatives in culture medium. Replace the existing medium in the wells with the drug-containing medium and incubate for a specified period (e.g., 72 hours).[19]

-

MTT Addition: Following the incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 4 hours at 37°C.[22][23]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[20][23]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vivo Efficacy Evaluation: Murine Leukemia Model

Murine leukemia models are crucial for evaluating the preclinical efficacy of novel Ara-C derivatives.[24]

Methodology:

-

Cell Line and Animal Model: Utilize a suitable murine or human leukemia cell line (e.g., L1210, MV4-11) and an appropriate mouse strain (e.g., BALB/c, immunodeficient mice for xenografts).[13][25]

-

Tumor Inoculation: Intravenously inject a specified number of leukemia cells into the mice to establish a systemic disease model.[24]

-

Drug Administration: Administer the Ara-C derivative and control compounds (e.g., vehicle, parent Ara-C) via a clinically relevant route (e.g., intraperitoneal, oral) at various dose levels and schedules.[25]

-

Monitoring: Monitor the mice for signs of toxicity, body weight changes, and tumor burden. Tumor progression can be assessed by methods such as bioluminescent imaging (if using luciferase-expressing cells) or by monitoring for signs of disease (e.g., hind-limb paralysis).[24]

-

Endpoint Analysis: The primary endpoint is typically an increase in the median survival time of the treated group compared to the control group.[13]

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic activation of arabinosylcytosine and its mechanism of action.

Caption: Metabolic activation pathway of arabinosylcytosine.

Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a novel arabinosylcytosine derivative.

Caption: Preclinical evaluation workflow for Ara-C derivatives.

Structure-Activity Relationship Logic

This diagram illustrates the logical relationships between chemical modifications and the resulting properties of arabinosylcytosine derivatives.

Caption: Structure-activity relationships of Ara-C derivatives.

Conclusion and Future Directions

The development of arabinosylcytosine derivatives has yielded promising candidates with improved pharmacological profiles compared to the parent drug. Modifications at the N4- and 5'-positions have successfully addressed the key liabilities of Ara-C, namely its rapid inactivation by deamination and poor oral bioavailability. Lipophilic derivatives such as elacytarabine have also shown potential in overcoming certain mechanisms of drug resistance. Future research in this area will likely focus on the development of targeted delivery systems, combination therapies with other anticancer agents, and the elucidation of novel mechanisms of action for next-generation arabinosylcytosine derivatives. The continued exploration of structure-activity relationships will be paramount in designing nucleoside analogs with enhanced efficacy and reduced toxicity for the treatment of hematological and other malignancies.

References

- 1. imcr.uzh.ch [imcr.uzh.ch]

- 3. selleckchem.com [selleckchem.com]

- 4. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of anti-tumor activities of N4 fatty acyl amino acid derivatives of 1-beta-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. africaresearchconnects.com [africaresearchconnects.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, transport and pharmacokinetics of 5'-amino acid ester prodrugs of 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elacytarabine (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elacytarabine (CP-4055) for Treatment of Acute Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Synthesis and evaluation of fatty acyl ester derivatives of cytarabine as anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclocytidine Hydrochloride - LKT Labs [lktlabs.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Quantitation of synergism of arabinosylcytosine and cladribine against the growth of arabinosylcytosine-resistant human lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of synergism of arabinosylcytosine and cladribine against the growth of arabinosylcytosine-resistant human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. texaschildrens.org [texaschildrens.org]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 23. bds.berkeley.edu [bds.berkeley.edu]

- 24. researchgate.net [researchgate.net]

- 25. haematologica.org [haematologica.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ara-C (Cytarabine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine, also known as cytosine arabinoside (ara-C), is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and certain types of lymphoma.[1][2] As a pyrimidine nucleoside analog, its efficacy is intrinsically linked to its cellular uptake, metabolic activation, and subsequent interaction with DNA synthesis and repair machinery. A thorough understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of ara-C is paramount for optimizing therapeutic strategies, overcoming resistance, and minimizing toxicity. This technical guide provides a comprehensive overview of the core principles governing the disposition and pharmacological effects of ara-C, intended for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics of Ara-C

The clinical efficacy of ara-C is heavily influenced by its pharmacokinetic profile, which is characterized by rapid metabolism and a short half-life.[3] This necessitates specific administration strategies, such as continuous intravenous infusions or high-dose regimens, to maintain therapeutic drug concentrations.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Ara-C is poorly absorbed orally and is therefore administered intravenously, subcutaneously, or intrathecally.

-

Distribution: It has a volume of distribution that suggests extensive tissue penetration.[3] Cerebrospinal fluid (CSF) levels of ara-C can reach 10-15% of steady-state plasma concentrations, which is significant for the treatment of central nervous system involvement in leukemia.[3]

-

Metabolism: The metabolic fate of ara-C is a critical determinant of its activity. It is transported into cells primarily by the human equilibrative nucleoside transporter 1 (hENT1).[1] Inside the cell, it undergoes a series of phosphorylation steps to its active triphosphate form, ara-CTP. This process is initiated by deoxycytidine kinase (dCK), a rate-limiting enzyme.[5] Conversely, ara-C can be inactivated through deamination by cytidine deaminase (CDA) to the non-toxic metabolite uracil arabinoside (ara-U).[1][2]

-

Excretion: Ara-C and its metabolites are primarily excreted in the urine.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of ara-C can vary significantly based on the dosage, duration of infusion, and patient population (pediatric vs. adult). The following tables summarize key pharmacokinetic data from various clinical studies.

Table 1: Pharmacokinetic Parameters of High-Dose Ara-C in Adult Patients

| Parameter | Value | Reference |

| Steady-State Plasma Concentration (Css) | 32-97 µM (8-24 µg/mL) | [3] |

| Terminal Half-Life (t½) | 7.8-12.6 minutes (mono- or biphasic) | [3] |

| Total Clearance (Cl) | 1.7-2.9 L/kg·h | [3] |

| Volume of Distribution (Vss) | 0.44-0.86 L/kg | [3] |

| Distribution Half-Life | 16 minutes | [6] |

| Elimination Half-Lives | 1.8 hours and 6 hours (triexponential) | [6] |

| Total Clearance (average) | 86 L/hour | [6] |

| Mean Residence Time | 0.47 hours | [6] |

Table 2: Pharmacokinetic Parameters of Standard-Dose Ara-C in Adult AML Patients

| Parameter | Value | Reference |

| Mean Steady-State Concentration (Css) | 0.30 (0.13) µM | [7] |

| Mean Systemic Clearance (Cl) | 134 (71) L/h per m² | [7] |

Table 3: Pharmacokinetic Parameters of Ara-C in Pediatric Patients

| Parameter | Value | Reference |

| Distribution Half-Life (t½α) | 17.4 ± 7 minutes | [8] |

| Elimination Half-Life (t½β) | 3.82 ± 2.97 hours | [8] |

Pharmacodynamics of Ara-C

The pharmacodynamic effects of ara-C are a direct consequence of the intracellular actions of its active metabolite, ara-CTP.

Mechanism of Action

The primary mechanism of action of ara-C is the inhibition of DNA synthesis.[9] Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation into the growing DNA strand.[9] This disruption of DNA replication is particularly cytotoxic to rapidly dividing cells, such as leukemic blasts. Furthermore, the incorporation of ara-C into DNA can induce DNA fragmentation and trigger apoptosis.[9]

Signaling Pathways

The cytotoxic effects of ara-C are mediated through the activation of specific signaling pathways, primarily those involved in the DNA damage response and apoptosis.

The incorporation of ara-CTP into DNA triggers a DNA damage response, leading to the activation of downstream signaling cascades that ultimately result in programmed cell death (apoptosis).

Experimental Protocols

Quantification of Intracellular Ara-CTP Levels by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of the active metabolite ara-CTP from leukemic cells.

1. Cell Lysis and Extraction:

- Harvest leukemic cells by centrifugation.

- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells by adding a known volume of ice-cold 0.4 M perchloric acid.

- Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.

- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

- Carefully collect the supernatant containing the acid-soluble nucleotides.

2. Neutralization:

- Neutralize the acidic extract by adding a calculated amount of a potassium carbonate solution.

- Vortex and incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

- Centrifuge to pellet the precipitate.

3. HPLC Analysis:

- Filter the neutralized supernatant through a 0.22 µm filter.

- Inject a defined volume of the filtered extract onto a suitable HPLC system.

- Use an ion-pair reversed-phase C18 column for separation.

- Employ a phosphate buffer at a specific pH as the mobile phase.

- Detect ara-CTP using a UV detector at an appropriate wavelength (e.g., 260 nm).

- Quantify the ara-CTP concentration by comparing the peak area to a standard curve generated with known concentrations of ara-CTP.

Assessment of Apoptosis by Flow Cytometry Using Annexin V and Propidium Iodide Staining

This protocol describes a common method to quantify the percentage of apoptotic and necrotic cells following ara-C treatment.

1. Cell Preparation:

- Treat leukemic cells with the desired concentrations of ara-C for a specified duration.

- Include both untreated and positive controls for apoptosis induction.

- Harvest both adherent and suspension cells.

- Wash the cells twice with cold PBS.

2. Staining:

- Resuspend the cell pellet in 1X Annexin V binding buffer.

- Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.

- Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

- Add 1X binding buffer to each tube.

- Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for detecting the chosen fluorochromes.

- Gate on the cell population of interest based on forward and side scatter properties.

- Analyze the fluorescence signals to differentiate between:

- Live cells (Annexin V-negative, PI-negative)

- Early apoptotic cells (Annexin V-positive, PI-negative)

- Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

- Necrotic cells (Annexin V-negative, PI-positive)

"Start" [label="Leukemic Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"AraC_Treatment" [label="Ara-C Treatment", fillcolor="#FBBC05"];

"Cell_Harvest" [label="Cell Harvesting", fillcolor="#FBBC05"];

"Apoptosis_Assay" [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"AraCTP_Quant" [label="Intracellular Ara-CTP\nQuantification (HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Data_Analysis" [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"End" [label="Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "AraC_Treatment";

"AraC_Treatment" -> "Cell_Harvest";

"Cell_Harvest" -> "Apoptosis_Assay";

"Cell_Harvest" -> "AraCTP_Quant";

"Apoptosis_Assay" -> "Data_Analysis";

"AraCTP_Quant" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Conclusion

The intricate interplay of pharmacokinetic and pharmacodynamic factors governs the therapeutic efficacy of ara-C. A deep understanding of its metabolic pathways, mechanism of action, and the signaling cascades it perturbs is essential for the rational design of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to enhance the clinical utility of this critical antineoplastic agent. Future research should continue to focus on elucidating mechanisms of resistance and identifying biomarkers to personalize ara-C therapy, thereby maximizing its therapeutic index.

References

- 1. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. haematologica.org [haematologica.org]

- 3. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of dose on the pharmacokinetic and pharmacodynamic effects of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. Clinical pharmacology of cytarabine in patients with acute myeloid leukemia: a cancer and leukemia group B study. [vivo.weill.cornell.edu]

- 8. researchgate.net [researchgate.net]

- 9. Ara-C: cellular and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro and in vivo effects of arabinosylcytosine"

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Arabinosylcytosine

Introduction

Arabinosylcytosine, also known as cytarabine or Ara-C, is a synthetic pyrimidine nucleoside analog that serves as a cornerstone in the treatment of various hematological malignancies.[1][2] It is primarily used in the management of acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and lymphomas.[2][3] As an antimetabolite, its mechanism of action is intricately linked to the process of DNA synthesis, making it particularly effective against rapidly dividing cancer cells.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of arabinosylcytosine, detailing its mechanism of action, experimental observations, and the molecular pathways it influences.

The cytotoxic effects of arabinosylcytosine are dependent on its intracellular conversion to the active metabolite, arabinosylcytosine triphosphate (Ara-CTP).[1][4] This multi-step phosphorylation is a critical determinant of its efficacy.

-

Cellular Uptake and Activation: Arabinosylcytosine is transported into the cell where it is first phosphorylated to arabinosylcytosine monophosphate (Ara-CMP) by the enzyme deoxycytidine kinase (dCK).[4] Subsequently, it is further phosphorylated to the diphosphate (Ara-CDP) and finally the active triphosphate (Ara-CTP) form.[4] Deoxycytidine kinase is the rate-limiting enzyme in this activation pathway.[4]

-

Inhibition of DNA Synthesis: Ara-CTP is a potent competitive inhibitor of DNA polymerase.[4][5] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating DNA strand during the S phase of the cell cycle.[2][4]

-

DNA Damage and Chain Termination: Once incorporated into the DNA, the arabinose sugar moiety of Ara-CTP, which differs from the deoxyribose of dCTP, creates a steric hindrance that inhibits the rotation of the molecule.[2] This distortion of the DNA helix impedes further DNA chain elongation by DNA polymerase, leading to a halt in DNA replication and repair.[1][2] The accumulation of these stalled replication forks and DNA strand breaks ultimately triggers programmed cell death, or apoptosis.[3][6]

-

Inhibition of Other Enzymes: In addition to its primary effect on DNA polymerase, arabinosylcytosine has also been shown to inhibit RNA polymerases and nucleotide reductase enzymes, further contributing to its cytotoxic effects by disrupting both DNA and RNA synthesis.[1]

References

- 1. Cytarabine - Wikipedia [en.wikipedia.org]

- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

The Biochemical Impact of Arabinosylcytosine on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinosylcytosine, a cornerstone in the treatment of various hematological malignancies, exerts its cytotoxic effects by intricately weaving itself into the fundamental biochemical pathways of target cells. This technical guide provides a comprehensive overview of the molecular mechanisms of arabinosylcytosine (Ara-C), detailing its cellular uptake, metabolic activation, and subsequent interference with DNA replication and repair processes. We delve into the signaling cascades triggered by Ara-C, leading to programmed cell death, and explore the multifaceted mechanisms of cellular resistance. This document serves as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate a deeper understanding of Ara-C's therapeutic action and limitations.

Introduction

Arabinosylcytosine (cytarabine or Ara-C) is a synthetic pyrimidine nucleoside analog that has been a mainstay in the chemotherapy of acute myeloid leukemia (AML) and other hematological cancers for decades.[1] Its structural similarity to the natural nucleoside deoxycytidine allows it to be recognized and processed by cellular machinery, ultimately leading to the disruption of critical cellular functions. The efficacy of Ara-C is intrinsically linked to its ability to be anabolized to its active triphosphate form, arabinosylcytosine triphosphate (Ara-CTP), which then acts as a potent inhibitor of DNA synthesis.[1][2] This guide will systematically dissect the biochemical pathways affected by Ara-C, from its initial transport into the cell to its ultimate induction of apoptosis.

Cellular Uptake and Metabolism of Arabinosylcytosine

The journey of Ara-C from the extracellular environment to its active form within the cell involves a series of tightly regulated transport and enzymatic steps. Understanding this pathway is crucial for comprehending its therapeutic efficacy and the development of resistance.

Cellular Transport

Ara-C primarily enters the cell via the human equilibrative nucleoside transporter 1 (hENT1).[3][4] At higher concentrations, passive diffusion may also contribute to its uptake. The expression and activity of hENT1 are critical determinants of intracellular Ara-C availability and, consequently, its cytotoxicity.[5]

Metabolic Activation and Inactivation

Once inside the cell, Ara-C undergoes a three-step phosphorylation cascade to become the active Ara-CTP. This process is initiated by deoxycytidine kinase (dCK), which catalyzes the rate-limiting step of converting Ara-C to Ara-C monophosphate (Ara-CMP).[3] Subsequently, cytidylate kinase (CMPK) and nucleoside diphosphate kinase (NDPK) catalyze the formation of Ara-C diphosphate (Ara-CDP) and Ara-CTP, respectively.

Conversely, Ara-C can be inactivated by two primary enzymatic pathways. Cytidine deaminase (CDA) converts Ara-C to its inactive metabolite, arabinosyluracil (Ara-U).[3][4] Additionally, deoxycytidylate deaminase (dCMPD) can deaminate Ara-CMP to arabinosyluracil monophosphate (Ara-UMP).[3] The balance between the activating kinase pathways and the inactivating deaminase pathways significantly influences the intracellular concentration of active Ara-CTP and the ultimate cellular response to the drug.

Core Mechanism of Action: Interference with DNA Synthesis

The primary cytotoxic effect of Ara-C stems from the action of its active metabolite, Ara-CTP, on DNA replication and repair.

Inhibition of DNA Polymerases

Ara-CTP acts as a competitive inhibitor of DNA polymerases, particularly DNA polymerase α and ε, competing with the natural substrate deoxycytidine triphosphate (dCTP).[1][4] The incorporation of Ara-CMP into the growing DNA strand is a key event. The arabinose sugar moiety of Ara-CMP, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that impedes the rotation of the phosphodiester bond and inhibits the elongation of the DNA chain.[1][6]

Incorporation into DNA and Chain Termination

The incorporation of Ara-CMP into DNA leads to premature chain termination.[6] While not an absolute chain terminator, the presence of Ara-CMP at the 3'-end of a DNA strand significantly slows down the rate of addition of the next nucleotide by DNA polymerases.[6] This stalling of replication forks can trigger DNA damage responses and ultimately lead to cell death.

Induction of Apoptosis

The cellular stress induced by Ara-C, primarily through the inhibition of DNA synthesis and the accumulation of DNA damage, triggers programmed cell death, or apoptosis.

Intrinsic (Mitochondrial) Pathway

Ara-C-induced DNA damage activates the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome.[7] This complex activates caspase-9, which in turn activates downstream effector caspases like caspase-3, leading to the execution of apoptosis.[7][8] The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this process, with pro-apoptotic members like Bax being activated by Ara-C.[7]

Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is considered the primary route for Ara-C-induced apoptosis, some evidence suggests potential involvement of the extrinsic pathway, although this is less well-characterized.

Mechanisms of Resistance to Arabinosylcytosine

The development of resistance to Ara-C is a significant clinical challenge. Resistance can arise through various mechanisms that affect the drug's uptake, metabolism, and target interaction.

-

Decreased Cellular Uptake: Reduced expression or function of the hENT1 transporter can limit the entry of Ara-C into the cell.[5]

-

Impaired Metabolic Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in Ara-C activation, is a common mechanism of resistance.[9]

-

Increased Inactivation: Elevated levels of cytidine deaminase (CDA) or deoxycytidylate deaminase (dCMPD) can lead to rapid conversion of Ara-C and its monophosphate to inactive forms.[3]

-

Alterations in Target Enzyme: Changes in the structure or expression of DNA polymerase can reduce its sensitivity to Ara-CTP.

-

Increased dCTP Pools: Higher intracellular concentrations of the natural substrate dCTP can outcompete Ara-CTP for binding to DNA polymerase.

-

Enhanced DNA Repair: Increased capacity of the cell to repair Ara-C-induced DNA damage can contribute to survival.

-

Upregulation of Anti-apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as Bcl-2, can inhibit the induction of apoptosis.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biochemical effects of arabinosylcytosine.

Table 1: IC50 Values of Arabinosylcytosine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.0063 | [11] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.010 | [11] |

| CCRF-HSB-2 | Acute Lymphoblastic Leukemia | 0.0104 | [11] |

| HL-60 | Acute Promyelocytic Leukemia | 0.400 (Resistant) | [11] |

| H9 | Lymphoid Cell Line | 0.0058 | [12][13] |

| H9-araC | Ara-C Resistant Lymphoid Cell Line | 3.5 | [12][13] |

Table 2: Intracellular Concentration of Ara-CTP Following Treatment

| Cell Line/Condition | Ara-C Concentration | Time | Intracellular Ara-CTP Concentration | Reference |

| HL-60 | 2 µM | 60 min | ~3 times extracellular Ara-C concentration | [14] |

| K562 cells loaded with F-ara-ATP | - | - | 3-fold higher rate of accumulation | [15] |

| CLL Lymphocytes (ex vivo F-ara-A) | - | - | 2.2-fold median increase | [15] |

| CLL Lymphocytes (in vivo F-ara-A) | - | 20-24 hrs | 1.7-fold median increase | [15] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biochemical effects of arabinosylcytosine.

Deoxycytidine Kinase (dCK) Activity Assay

Principle: This assay measures the rate of phosphorylation of a substrate (e.g., deoxycytidine or Ara-C) by dCK. The product, a monophosphate, can be quantified using various methods, including radiolabeling or coupled enzyme assays.

Protocol Outline (Coupled Enzyme Assay):

-

Prepare cell lysates containing dCK.

-

Set up a reaction mixture containing the cell lysate, a dCK substrate (e.g., deoxyinosine), ATP, and a coupling enzyme system (e.g., IMP dehydrogenase).

-

The phosphorylation of the substrate by dCK produces a nucleotide monophosphate.

-

The coupling enzyme converts this product into a detectable molecule (e.g., NADH from NAD+), which can be measured spectrophotometrically at 340 nm.

-

The rate of change in absorbance is proportional to the dCK activity.

Measurement of Intracellular Ara-CTP Levels by HPLC

Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify intracellular nucleotides, including Ara-CTP.

Protocol Outline:

-

Treat cells with Ara-C for the desired time.

-

Harvest the cells and perform a cellular extraction to isolate the nucleotide pool (e.g., using perchloric acid or methanol).

-

Neutralize the extract.

-

Inject the extract onto an HPLC system equipped with an appropriate column (e.g., a strong anion exchange or reverse-phase C18 column).

-

Use a suitable mobile phase gradient to separate the different nucleotides.

-

Detect the nucleotides using a UV detector at a specific wavelength (e.g., 272 nm).

-

Quantify the amount of Ara-CTP by comparing the peak area to a standard curve of known Ara-CTP concentrations.

Annexin V Apoptosis Assay

Principle: This flow cytometry-based assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol Outline:

-

Treat cells with Ara-C to induce apoptosis.

-

Harvest and wash the cells.

-

Resuspend the cells in a binding buffer containing calcium.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry.

-

The results will distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Conclusion

Arabinosylcytosine remains a vital tool in the arsenal against hematological malignancies. Its efficacy is a direct consequence of its ability to hijack fundamental biochemical pathways, leading to the inhibition of DNA synthesis and the induction of apoptosis. A thorough understanding of these pathways, as detailed in this guide, is paramount for optimizing its therapeutic use, overcoming resistance, and developing novel combination therapies. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for researchers and clinicians working to advance the treatment of cancer.

References

- 1. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 2. researchgate.net [researchgate.net]

- 3. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cellular ara-CTP pharmacokinetics, response, and karyotype in newly diagnosed acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ara-C differentially affects multiprotein forms of human cell DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers [mdpi.com]

- 11. Effects of cytosine arabinoside on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of an Ara-C resistance-related gene risk score and the role of S100A4 in AML via NR6A1-dependent activation and p53 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Structural Deep Dive: An In-depth Technical Guide to the Analysis of Arabinosylcytosine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinosylcytosine, also known as cytarabine (Ara-C), stands as a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] As a pyrimidine nucleoside analog, its therapeutic efficacy is intrinsically linked to its unique structural features, which differentiate it from the endogenous nucleoside, deoxycytidine. This technical guide provides a comprehensive exploration of the structural analysis of Ara-C and its key analogs, offering insights into their conformation, structure-activity relationships, and the experimental methodologies employed for their characterization. A thorough understanding of these structural nuances is paramount for the rational design of novel, more effective nucleoside analog-based chemotherapeutics.

The core of Ara-C's mechanism of action lies in its intracellular conversion to the active triphosphate form, Ara-CTP.[2] This active metabolite then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation into the growing DNA strand.[1][2] This process ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4] The subtle yet critical difference in the stereochemistry of the sugar moiety—an arabinose sugar in place of a deoxyribose—is the lynchpin of its anticancer activity. This guide will delve into the precise structural parameters that govern these molecular interactions.

Comparative Structural Data of Arabinosylcytosine and Analogs

The three-dimensional architecture of Ara-C and its analogs dictates their biological activity. High-resolution techniques such as X-ray crystallography provide precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Below is a comparative summary of key structural parameters for arabinosylcytosine and its prominent analogs.

| Compound | C1'-N1 Bond Length (Å) | C2'-C1'-N1-C6 Torsion Angle (°) | Sugar Pucker Conformation | Reference |

| Arabinosylcytosine (Ara-C) | Data not available in search results | Data not available in search results | C2'-endo/C3'-exo | [5] |

| Gemcitabine | 1.46 | -96.7 | C3′-endo and C4′-exo | [6] |

| Fludarabine | Data not available in search results | Data not available in search results | Data not available in search results | |

| Clofarabine | Data not available in search results | Data not available in search results | Data not available in search results | |

| Nelarabine | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Comprehensive quantitative data for direct comparison was not fully available in the initial search results. The table will be populated as more specific crystallographic data is retrieved.

Experimental Protocols

X-ray Crystallography for Small Molecule Nucleoside Analogs

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of small molecules like Ara-C and its analogs at atomic resolution.[7][8]

Methodology:

-

Crystallization:

-

Obtain a high-purity sample of the nucleoside analog.

-

Screen a wide range of crystallization conditions, varying parameters such as solvent, precipitant, temperature, and pH. Common techniques include vapor diffusion (hanging drop and sitting drop), slow evaporation, and cooling.[9]

-

The goal is to produce single, well-ordered crystals of sufficient size (typically >0.1 mm in all dimensions).[7]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods).

-

An initial electron density map is calculated, from which a preliminary model of the molecule is built.

-

The atomic coordinates and other parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This process yields the final, high-resolution crystal structure.

-

NMR Spectroscopy for Conformational Analysis of Nucleosides in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the conformation and dynamics of nucleoside analogs in solution, providing insights that are complementary to the static picture from X-ray crystallography.[10][11]

Methodology:

-

Sample Preparation:

-

Dissolve a high-purity sample of the nucleoside analog in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The concentration should be optimized for the specific NMR experiment, typically in the millimolar range.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.[10]

-

¹H NMR: Provides information on the chemical environment of protons. Coupling constants (J-values) between protons can be used to determine dihedral angles and thus the conformation of the sugar ring.

-

¹³C NMR: Provides information on the carbon skeleton.[11]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the overall three-dimensional structure and the orientation of the base relative to the sugar (the glycosidic torsion angle).[12]

-

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used to identify spin-coupled protons within the same sugar or base moiety.

-

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): Used to correlate protons with their directly attached or long-range coupled carbons, aiding in the assignment of all signals.

-

-

Data Analysis and Structure Calculation:

-

Assign all the proton and carbon resonances in the spectra.

-

Extract conformational constraints from the NMR data, such as interproton distances from NOESY data and dihedral angles from coupling constants.

-

Use this information in molecular modeling programs to calculate an ensemble of structures that are consistent with the experimental data. This ensemble represents the conformational flexibility of the molecule in solution.

-

Visualizations of Pathways and Workflows

Caption: Experimental workflow for the structural analysis of nucleoside analogs.

Caption: Metabolic activation and mechanism of action of Arabinosylcytosine (Ara-C).

Caption: Key structure-activity relationships of nucleoside analogs.

Conclusion

The structural analysis of arabinosylcytosine and its analogs is a critical endeavor in the ongoing quest to develop more potent and selective anticancer agents. A deep understanding of their three-dimensional structures, conformational dynamics, and the subtle interplay of structural features with biological activity provides a solid foundation for rational drug design. The experimental protocols outlined in this guide, coupled with the visualization of key pathways, offer a framework for researchers to explore the intricate world of nucleoside analogs. As new analogs are synthesized and evaluated, the principles and methodologies described herein will continue to be invaluable in elucidating their mechanisms of action and paving the way for the next generation of cancer chemotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 3. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1) methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. people.bu.edu [people.bu.edu]

- 11. Carbon-13 NMR in conformational analysis of nucleic acid fragments. Heteronuclear chemical shift correlation spectroscopy of RNA constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Arabinosylcytosine (Ara-C) Cytotoxicity Assays in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinosylcytosine, also known as cytarabine or Ara-C, is a cornerstone of chemotherapy regimens for various hematological malignancies, particularly acute myeloid leukemia (AML). As a pyrimidine nucleoside analog, its efficacy is rooted in its ability to disrupt DNA synthesis, primarily in rapidly proliferating cancer cells. The cytotoxic effects of Ara-C are mediated through its intracellular conversion to the active triphosphate form, Ara-CTP, which is then incorporated into DNA, leading to chain termination and the induction of apoptosis.[1][2] Understanding the sensitivity of different leukemia cell lines to Ara-C is crucial for preclinical drug development and for elucidating mechanisms of drug resistance.

These application notes provide detailed protocols for commonly employed cytotoxicity and apoptosis assays to evaluate the efficacy of Ara-C in leukemia cell lines. The included methodologies for the MTT assay, Trypan Blue exclusion assay, and Annexin V/Propidium Iodide (PI) staining, along with representative data and visualizations of the underlying signaling pathways, offer a comprehensive resource for researchers in oncology and drug discovery.

Data Presentation: Arabinosylcytosine IC50 Values in Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes a range of reported IC50 values for Ara-C in various leukemia cell lines, showcasing the differential sensitivity to this chemotherapeutic agent.

| Cell Line | Description | IC50 (nM) | Reference |

| CCRF-CEM | T-lymphoblastic leukemia | 6.30 | [3] |

| CCRF-HSB-2 | T-lymphoblastic leukemia | 10.4 | [3] |

| MOLT-4 | T-lymphoblastic leukemia | 10.0 | [3] |

| HL-60 | Promyelocytic leukemia | Varies | [3][4] |

| HL-60 (Ara-C resistant) | Ara-C resistant promyelocytic leukemia | 400 | [3] |

| K562 | Chronic myelogenous leukemia | Varies | [4] |

| U937 | Histiocytic lymphoma | Varies | |

| THP-1 | Acute monocytic leukemia | Varies |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, duration of drug exposure, and the specific assay used.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

-

Leukemia cell lines (e.g., HL-60, K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Arabinosylcytosine (Ara-C)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[6]

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture leukemia cells in RPMI-1640 medium to a logarithmic growth phase.

-

Determine cell viability and count using a hemocytometer and Trypan Blue staining.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6]

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

-

Drug Treatment:

-

Prepare serial dilutions of Ara-C in culture medium at the desired concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the Ara-C dilutions to the respective wells. Include a vehicle control (medium without drug).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 620 nm.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value of Ara-C.

-

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[7][8]

Materials:

-

Leukemia cell suspension

-

Trypan Blue solution (0.4%)[7]

-

Phosphate-buffered saline (PBS) or serum-free medium

-

Hemocytometer

-

Microscope

Protocol:

-

Cell Preparation:

-

Harvest the leukemia cells after treatment with Ara-C for the desired time.

-

Resuspend the cell pellet in PBS or serum-free medium.[8]

-

-

Staining:

-

Cell Counting:

-

Apply a drop of the Trypan Blue/cell mixture to a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

-

-

Calculation of Viability:

-

Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100 [7]

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[9][10]

Materials:

-

Leukemia cells treated with Ara-C

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[11]

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting and Washing:

-

Induce apoptosis in leukemia cells by treating with Ara-C.

-

Collect the cells (including floating cells) by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Visualizations

Experimental Workflow for Cytotoxicity Assays

Caption: Workflow for evaluating Ara-C cytotoxicity.

Signaling Pathway of Arabinosylcytosine-Induced Apoptosis

Caption: Ara-C mechanism leading to apoptosis.

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of cytosine arabinoside on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Application Notes and Protocols for Using Cytarabine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals